molecular formula C21H13N3O3S2 B2966042 5-(benzo[d]thiazol-2-yl)-N-(2-methyl-1,3-dioxoisoindolin-5-yl)thiophene-2-carboxamide CAS No. 864938-88-5

5-(benzo[d]thiazol-2-yl)-N-(2-methyl-1,3-dioxoisoindolin-5-yl)thiophene-2-carboxamide

Cat. No.: B2966042
CAS No.: 864938-88-5
M. Wt: 419.47
InChI Key: FQLNJFMWAPNUTK-UHFFFAOYSA-N
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Description

5-(benzo[d]thiazol-2-yl)-N-(2-methyl-1,3-dioxoisoindolin-5-yl)thiophene-2-carboxamide is a potent and selective small molecule inhibitor targeting Bruton's Tyrosine Kinase (BTK) . It functions through an irreversible mechanism of action, covalently binding to a cysteine residue in the BTK active site to permanently disrupt its enzymatic activity. This compound is a key research tool for investigating B-cell receptor signaling pathways , which are critically involved in the pathogenesis of B-cell malignancies like chronic lymphocytic leukemia and autoimmune disorders such as rheumatoid arthritis. Its primary research value lies in its application for in vitro and in vivo preclinical studies aimed at validating BTK as a therapeutic target and for evaluating the efficacy of BTK inhibition in disease models. The design of this molecule, featuring a reactive acrylamide group housed within the 2-methyl-1,3-dioxoisoindolin-5-yl (also known as N-methylmaleimide) moiety, is a characteristic strategy for developing irreversible kinase inhibitors, as documented in its originating patent for treating autoimmune and inflammatory diseases .

Properties

IUPAC Name

5-(1,3-benzothiazol-2-yl)-N-(2-methyl-1,3-dioxoisoindol-5-yl)thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H13N3O3S2/c1-24-20(26)12-7-6-11(10-13(12)21(24)27)22-18(25)16-8-9-17(28-16)19-23-14-4-2-3-5-15(14)29-19/h2-10H,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQLNJFMWAPNUTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C2=C(C1=O)C=C(C=C2)NC(=O)C3=CC=C(S3)C4=NC5=CC=CC=C5S4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H13N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-(benzo[d]thiazol-2-yl)-N-(2-methyl-1,3-dioxoisoindolin-5-yl)thiophene-2-carboxamide is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of the biological activities associated with this compound, supported by data tables and relevant research findings.

Chemical Structure

The compound's structure can be described using the following molecular formula:

  • Molecular Formula : C16H14N2O3S
  • Molecular Weight : 302.36 g/mol

Anticancer Activity

Research has shown that compounds similar to this compound exhibit significant anticancer properties. For instance, studies have demonstrated that derivatives of thiazole and thiophene structures can inhibit the growth of various cancer cell lines.

Compound Cell Line IC50 (µM)
Compound AMDA-MB-231< 5
Compound BSK-Hep-16.46
Compound CNUGC-36.56

These findings indicate that the compound may possess similar or enhanced anticancer properties, warranting further investigation into its mechanisms of action.

Antimicrobial Activity

The compound's thiazole and thiophene moieties are known for their antimicrobial properties. Several studies have highlighted the efficacy of thiazole derivatives against bacterial and fungal strains.

In a comparative study, various thiazole derivatives were tested for their antimicrobial activity:

Thiazole Derivative Microorganism Minimum Inhibitory Concentration (MIC) (µg/mL)
Compound DStaphylococcus aureus50
Compound EEscherichia coli25
Compound FCandida albicans30

The results suggest that compounds with similar structural features to this compound could exhibit potent antimicrobial activity.

Anti-inflammatory Activity

The anti-inflammatory potential of benzothiazole derivatives has been well-documented. The presence of specific functional groups in the compound may contribute to its ability to inhibit inflammatory pathways.

A study evaluating various benzothiazole derivatives revealed:

Derivative Inflammatory Marker Inhibition (%)
Compound GTNF-alpha75
Compound HIL-660

These findings suggest that the compound may also be effective in modulating inflammatory responses.

Case Study 1: Anticancer Evaluation

A recent study focused on evaluating the anticancer properties of a series of thiophene-based compounds, including derivatives similar to our target compound. The study utilized three human cancer cell lines: MDA-MB-231, SK-Hep-1, and NUGC-3. The results indicated a promising growth inhibition profile with IC50 values generally below 5 µM for several derivatives.

Case Study 2: Antimicrobial Assessment

A comparative analysis was conducted on the antimicrobial efficacy of thiazole derivatives against common pathogens. The study found that certain derivatives exhibited significant antimicrobial activity, supporting the hypothesis that compounds with similar structures may also possess potent antimicrobial properties.

Comparison with Similar Compounds

Thiophene-2-carboxamide Derivatives

Compound 1 : N-((4H-1,2,4-triazol-3-yl)methyl)-5-(benzo[d]thiazol-2-yl)thiophene-2-carboxamide (Z873519648)

  • Structural Similarity: Shares the 5-(benzo[d]thiazol-2-yl)thiophene-2-carboxamide backbone but substitutes the isoindolinone group with a 4H-1,2,4-triazol-3-ylmethyl amine.
  • Synthesis : Prepared via coupling of 5-(benzo[d]thiazol-2-yl)thiophene-2-carboxylic acid with (4H-1,2,4-triazol-3-yl)methanamine (33% yield) .
  • Physicochemical Data :
    • Molecular Weight : 341.4 g/mol (C₁₅H₁₂N₅OS₂)
    • Spectroscopy : ESI-MS (m/z 342.2 [M + H]⁺), IR (C=O stretch at 1653 cm⁻¹) .

Comparison :

  • Lower synthesis yield (33% vs.

Benzothiazole-Containing Amides

Compound 2 : 1-(benzo[d][1,3]dioxol-5-yl)-N-(4-(2-methoxyphenyl)-5-(4-(trifluoromethoxy)benzoyl)thiazol-2-yl)cyclopropanecarboxamide (83)

  • Structural Similarity : Benzothiazole-linked amide with a cyclopropanecarboxamide group.
  • Spectroscopy : Characterized by ¹H/¹³C NMR and HRMS .

Comparison :

  • The target compound’s thiophene core may offer greater conformational flexibility compared to Compound 2’s rigid thiazole-cyclopropane system.
  • Both compounds utilize benzothiazole for electronic stabilization, but the trifluoromethoxy group in Compound 2 enhances lipophilicity .

Isoindolinone Derivatives

Compound 3 : N-(2-methyl-1,3-benzothiazol-6-yl)benzamide analogs (e.g., 3,4-dimethoxy-N-(2-methyl-1,3-benzothiazol-6-yl)benzamide)

  • Structural Similarity : Contains a 2-methyl-benzothiazole group but lacks the thiophene-carboxamide core.
  • Physicochemical Data : Molecular weights range from 300–400 g/mol, similar to the target compound .

Comparison :

Pyrazole-Thiophene Hybrids

Compound 4 : N-(1,3-benzothiazol-2-yl)-3-(5-methylthiophen-2-yl)-1H-pyrazole-5-carboxamide

  • Structural Similarity: Combines benzothiazole and thiophene groups but replaces the carboxamide-linked isoindolinone with a pyrazole ring.
  • Formula : C₁₇H₁₃N₃OS₂ (Molecular weight: 355.4 g/mol) .

Comparison :

    Q & A

    Basic Research Questions

    Q. What are the standard synthetic routes for 5-(benzo[d]thiazol-2-yl)-N-(2-methyl-1,3-dioxoisoindolin-5-yl)thiophene-2-carboxamide?

    • Methodology : The synthesis typically involves multi-step protocols. For example:

    • Step 1 : Functionalization of the thiophene-2-carboxamide core via nucleophilic acyl substitution or Friedel-Crafts acylation to introduce the benzo[d]thiazole moiety.
    • Step 2 : Coupling with 2-methyl-1,3-dioxoisoindolin-5-amine using carbodiimide-mediated amidation (e.g., EDCI/HOBt) in anhydrous DMF or THF.
    • Purification : Recrystallization from ethanol/DMF mixtures or column chromatography (silica gel, ethyl acetate/hexane) .
      • Key Data : Yields for analogous thiophene-carboxamide derivatives range from 64% to 76% under optimized reflux conditions .

    Q. What spectroscopic and analytical methods confirm the structural integrity of the compound?

    • Methodology :

    • IR Spectroscopy : Identifies carbonyl (C=O, ~1650–1750 cm⁻¹) and thiazole/thiophene ring vibrations (C-S, ~600–700 cm⁻¹) .
    • ¹H/¹³C NMR : Assigns protons and carbons in the benzo[d]thiazole (δ 7.2–8.5 ppm for aromatic H) and isoindolinone (δ 4.5–5.5 ppm for methylene) moieties. Coupling constants (e.g., J = 3–4 Hz for thiophene protons) validate regiochemistry .
    • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular ion peaks (e.g., [M+H]⁺) with <2 ppm error .

    Advanced Research Questions

    Q. How can reaction conditions be optimized to improve synthetic yield and purity?

    • Methodology :

    • Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates but may require post-reaction dialysis to remove residual solvents .
    • Catalysis : Use of Lewis acids (e.g., ZnCl₂) or palladium catalysts for Suzuki-Miyaura coupling to attach aryl groups .
    • Temperature Control : Lowering reaction temperatures (0–5°C) minimizes side reactions during sensitive steps (e.g., amide bond formation) .
      • Data Contradiction : Yields drop to <50% in non-polar solvents (e.g., toluene) due to poor intermediate solubility .

    Q. What strategies resolve discrepancies in spectral data during structural elucidation?

    • Methodology :

    • 2D NMR (COSY, HSQC) : Resolves overlapping signals in crowded aromatic regions (e.g., distinguishing benzo[d]thiazole from thiophene protons) .
    • X-ray Crystallography : Provides definitive confirmation of regiochemistry and stereochemistry for crystalline derivatives .
    • Computational Validation : DFT calculations (e.g., B3LYP/6-31G*) predict NMR/IR spectra for comparison with experimental data .

    Q. How is the biological activity of this compound evaluated in antitumor research?

    • Methodology :

    • In Vitro Assays : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) measure IC₅₀ values. Dose-response curves (0.1–100 µM) identify potency .
    • Mechanistic Studies : Western blotting assesses apoptosis markers (e.g., caspase-3 cleavage) or kinase inhibition (e.g., Src-family kinases, analogously to Dasatinib derivatives) .
    • SAR Analysis : Modifying the 2-methyl-1,3-dioxoisoindolin-5-yl group to introduce electron-withdrawing substituents (e.g., -NO₂) enhances cytotoxicity .

    Q. What challenges arise in regioselective functionalization of the thiophene ring?

    • Methodology :

    • Directing Groups : Use of ortho-directing substituents (e.g., -CO-NR₂) to control electrophilic substitution positions .
    • Protection/Deprotection : Temporary protection of the carboxamide group with Boc or Fmoc prevents unwanted side reactions .
    • Microwave-Assisted Synthesis : Accelerates reaction kinetics, improving regioselectivity in heterocyclic coupling .

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